Product packaging for L-Serine 4-methoxy-beta-naphthylamide(Cat. No.:CAS No. 81607-67-2)

L-Serine 4-methoxy-beta-naphthylamide

Cat. No.: B555216
CAS No.: 81607-67-2
M. Wt: 260.29 g/mol
InChI Key: UUXFIMTXSQJZID-LBPRGKRZSA-N
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Description

Contextualizing Amino Acid Naphthylamide Substrates in Protease and Peptidase Studies

Amino acid naphthylamides are a class of synthetic substrates widely used in the study of proteases and peptidases, which are enzymes that cleave peptide bonds in proteins. nih.gov These substrates consist of an amino acid linked to a naphthylamine molecule. The fundamental principle behind their use lies in the enzymatic cleavage of the amide bond between the amino acid and the naphthylamine moiety.

This cleavage releases the naphthylamine derivative, which can then be detected. In many experimental setups, the released naphthylamine is coupled with another reagent, such as Fast Blue B, to produce a colored product that can be quantified. nih.gov This allows researchers to measure the rate of the enzymatic reaction, providing insights into the enzyme's activity and kinetics. The choice of the specific amino acid in the substrate determines its specificity for a particular protease or peptidase. openbiochemistryjournal.com

Fundamental Role of L-Serine 4-methoxy-beta-naphthylamide as a Fluorogenic Probe

This compound is a specific type of amino acid naphthylamide that incorporates L-serine as the amino acid and a methoxy-substituted naphthylamine. The key feature of this compound is that the naphthylamine portion is fluorogenic. This means that while the intact substrate molecule is not fluorescent, the product of enzymatic cleavage, 4-methoxy-beta-naphthylamine, is highly fluorescent.

This fluorogenic property provides a significant advantage in terms of sensitivity. The release of the fluorescent product can be monitored in real-time using a fluorometer, allowing for highly sensitive and continuous measurement of enzyme activity. nih.gov This method is often more sensitive than colorimetric assays and is particularly useful for detecting low levels of enzyme activity.

The specificity of this compound is directed towards enzymes that recognize and cleave at the C-terminal side of a serine residue. This makes it a valuable tool for studying serine proteases and other peptidases with similar substrate specificities.

Broadening Research Horizons through the Application of the Compound

The application of this compound and similar fluorogenic substrates has significantly advanced biochemical and medical research. These tools have enabled detailed investigations into the roles of specific proteases in various physiological and pathological processes. For instance, they have been instrumental in characterizing the activity of proteases involved in cancer progression, neurodegenerative diseases, and inflammatory responses. nih.gov

Furthermore, the high sensitivity of fluorogenic assays has facilitated the screening of potential enzyme inhibitors. By measuring the reduction in fluorescence in the presence of a test compound, researchers can identify molecules that block the activity of a specific protease. This is a crucial step in the development of new therapeutic agents.

The use of such specific substrates also allows for the precise localization of enzyme activity within tissues and cells through techniques like histochemistry, providing spatial information about biological processes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O3 B555216 L-Serine 4-methoxy-beta-naphthylamide CAS No. 81607-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXFIMTXSQJZID-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427361
Record name N-(4-Methoxynaphthalen-2-yl)-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81607-67-2
Record name N-(4-Methoxynaphthalen-2-yl)-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81607-67-2
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Enzymatic Hydrolysis Profile and Kinetic Characterization of L Serine 4 Methoxy Beta Naphthylamide

Specificity of L-Serine 4-methoxy-beta-naphthylamide for Serine-Dependent Hydrolases

The cleavage of this compound is dependent on the specificity of the enzyme's active site, particularly its ability to accommodate the L-serine residue and the bulky naphthylamide group.

Cleavage by Serine Proteases

Serine proteases are a major class of proteolytic enzymes characterized by a nucleophilic serine residue in their catalytic triad. wikipedia.orglibretexts.orgnih.gov The fundamental mechanism involves the serine's hydroxyl group attacking the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.orgnih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. wikipedia.orgebi.ac.uk The subsequent collapse of this intermediate results in an acyl-enzyme intermediate, followed by hydrolysis to release the cleaved peptide and regenerate the active enzyme. nih.govnih.gov

While direct kinetic data for the hydrolysis of this compound by specific serine proteases is not extensively documented in publicly available literature, the substrate specificity of this enzyme class is well-established. The S1 binding pocket of a serine protease largely determines its substrate preference. libretexts.org For instance, chymotrypsin (B1334515) prefers large hydrophobic residues, while trypsin favors positively charged residues like lysine (B10760008) and arginine. ebi.ac.uk The relatively small, polar side chain of serine may not be the primary substrate for many well-characterized serine proteases. However, the broad diversity of serine proteases suggests that some may exhibit activity towards serine-containing substrates.

Interactions with Aminopeptidases (referencing related L-Leucine 4-methoxy-beta-naphthylamide)

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. scbt.com The substrate L-Leucine 4-methoxy-beta-naphthylamide is a well-established substrate for leucine (B10760876) aminopeptidase (B13392206). psu.edulibretexts.orgnih.gov The development of L-leucyl-4-methoxy-2-naphthylamide was a significant improvement for the histochemical localization of leucine aminopeptidase due to the rapid coupling of the hydrolysis product, 4-methoxy-2-naphthylamine, leading to a more precise localization of enzyme activity. psu.edulibretexts.org

Given the structural similarity, it is plausible that this compound could also serve as a substrate for certain aminopeptidases, although likely with different kinetic parameters compared to the leucine analogue. The specificity of aminopeptidases can vary, and while many show a preference for hydrophobic residues like leucine, others may accommodate polar residues like serine. A comparative kinetic study would be necessary to determine the relative efficiency of hydrolysis.

SubstrateEnzymeComments
L-Leucyl-4-methoxy-2-naphthylamideLeucine aminopeptidaseUsed for histochemical demonstration of enzyme activity. psu.edulibretexts.org
L-Leucine-beta-naphthylamideLeucine aminopeptidaseA specific substrate for determining enzyme activity. nih.govnih.gov
L-Cysteine-beta-naphthylamideCystyl-aminopeptidaseA substrate for measuring cystyl-aminopeptidase activity. nih.gov

Substrate Potential for Dipeptidyl Peptidases (referencing related Glycyl-L-proline-4-methoxy-2-naphthylamide and Arginyl-Arginyl-4-methoxy-beta-naphthylamide)

Dipeptidyl peptidases (DPPs) are a group of serine proteases that cleave N-terminal dipeptides. ysu.ammdpi.com Dipeptidyl peptidase IV (DPP-4) is a well-studied member of this family, known to preferentially cleave substrates with a proline or alanine (B10760859) residue in the penultimate (P1) position. ysu.ammdpi.comresearchgate.net However, studies have shown that substrates with other amino acids in the P1 position, including serine, can also be cleaved, albeit at a slower rate. researchgate.netresearchgate.net

The fluorogenic substrate Glycyl-L-proline-4-methoxy-2-naphthylamide is commonly used to assay DPP-4 activity. researchgate.netresearchgate.netwashington.edu Similarly, Arginyl-Arginyl-4-methoxy-beta-naphthylamide serves as a substrate for Dipeptidylpeptidase-III (DPP-III). ysu.am This indicates that the 4-methoxy-beta-naphthylamide moiety is a suitable leaving group for studying DPP activity. Therefore, a dipeptide with L-serine in the P1 position, such as X-Ser-4-methoxy-beta-naphthylamide (where X is another amino acid), could potentially act as a substrate for certain DPPs. The efficiency of such a substrate would depend on the specific DPP and its tolerance for serine in the S1 pocket of its active site.

SubstrateEnzymeComments
Glycyl-L-proline-4-methoxy-2-naphthylamideDipeptidyl Peptidase IV (DPP-4)A fluorometric substrate for assaying DPP-4 activity. researchgate.netresearchgate.netwashington.edu
Arginyl-Arginyl-4-methoxy-beta-naphthylamideDipeptidylpeptidase-III (DPP-III)A substrate used for the purification and characterization of DPP-III. ysu.am

Quantitative Enzymatic Kinetics of this compound Hydrolysis

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which relates the initial reaction velocity (V) to the substrate concentration ([S]). libretexts.orgwashington.eduwikipedia.org

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten equation is given by: V = (Vmax * [S]) / (Km + [S])

Here, Vmax represents the maximum reaction rate at saturating substrate concentrations, and Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. libretexts.orgwashington.eduwikipedia.org A lower Km value indicates a higher affinity of the enzyme for the substrate. nih.govresearchgate.net The catalytic efficiency of an enzyme is often represented by the ratio kcat/Km, where kcat (the turnover number) is equivalent to Vmax divided by the enzyme concentration. nih.gov

While specific Km and Vmax values for the hydrolysis of this compound by various hydrolases are not readily found in the surveyed literature, the determination of these parameters would be crucial for characterizing its interaction with any given enzyme. Such data would allow for a quantitative comparison with other substrates and provide insight into the enzyme's specificity and catalytic power towards this particular compound.

The following table presents kinetic parameters for related substrates with their respective enzymes to provide a comparative context.

SubstrateEnzymeKm (mM)Vmax (units/mg)Source
AzocaseinSerine protease from Mucor subtilissimus2.35 mg/mL333.33 U/mg nih.gov
BAPNAAlkaline serine protease from Pediococcus acidilacticiNot specifiedNot specified researchgate.net

Note: The units for Km and Vmax can vary depending on the experimental conditions and the definition of the enzyme unit.

Analysis of Enzyme Inhibition and Activation Mechanisms

A thorough review of scientific literature did not yield specific studies on the inhibition or activation of enzymes by this compound. Research has focused more on other derivatives of 4-methoxy-beta-naphthylamide as substrates rather than this specific serine-containing compound as a modulator of enzyme activity.

In the absence of direct research, it is not possible to provide detailed findings or data tables on the mechanisms of enzyme inhibition or activation related to this compound.

Advanced Methodological Approaches for Utilizing L Serine 4 Methoxy Beta Naphthylamide in Biochemical Assays

Principles and Applications of Fluorometric Detection Systems

Fluorometric detection systems utilizing substrates like L-Serine 4-methoxy-beta-naphthylamide are predicated on a straightforward yet powerful principle: the enzymatic conversion of a non-fluorescent or minimally fluorescent substrate into a highly fluorescent product. mdpi.com In its uncleaved state, the fluorescence of the 4-methoxy-beta-naphthylamide moiety is quenched. Upon enzymatic cleavage of the amide bond between the L-serine residue and the fluorophore by a target protease, the highly fluorescent 4-methoxy-beta-naphthylamine is released. bachem.com

The primary application of this system is in the continuous measurement of enzyme activity. mdpi.com The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These assays are noted for their high sensitivity, often requiring smaller amounts of both enzyme and substrate compared to colorimetric assays. mdpi.com

One of the significant advantages of fluorogenic assays is their adaptability to various research needs. They can be employed in simple solution-based assays for purified enzymes or crude cell extracts, as well as in more complex, high-throughput screening campaigns designed to identify novel enzyme inhibitors. thermofisher.comnih.gov

Optimal Spectroscopic Parameters for 4-methoxy-beta-naphthylamine Detection (Excitation and Emission Wavelengths)

The utility of a fluorogenic substrate is critically dependent on the distinct spectral properties of its cleavage product. For 4-methoxy-beta-naphthylamine (4MβNA), the liberated fluorophore, optimal detection is achieved using specific excitation and emission wavelengths. The recommended spectroscopic parameters for 4-methoxy-beta-naphthylamine are an excitation maximum in the range of 335–350 nm and an emission maximum between 410–440 nm. bachem.combachem.com

It is crucial to select appropriate filters or monochromator settings on a fluorometer or plate reader to match these wavelengths. This ensures maximal signal detection while minimizing potential background fluorescence from other components in the assay mixture, such as the substrate itself or biological molecules present in the sample. The use of longer wavelengths for excitation can also help to reduce background autofluorescence, which is a common issue in biological samples. thermofisher.com

FluorophoreExcitation Maxima (nm)Emission Maxima (nm)
4-methoxy-beta-naphthylamine (4MβNA) 335-350 410-440
7-Amido-4-methylcoumarin (AMC)360-380440-460
7-Amino-4-trifluoromethylcoumarin (AFC)395-400495-505
Methoxy-X04370452

This table presents a comparison of the spectral properties of 4-methoxy-beta-naphthylamine with other common fluorophores used in biochemical assays. bachem.com

Signal Transduction and Quantification Strategies

The signal in assays using this compound is transduced through the enzymatic reaction itself. The cleavage of the substrate directly generates the fluorescent signal, eliminating the need for secondary detection reagents. bachem.com The quantification of enzyme activity relies on measuring the rate of this fluorescence increase over time.

A standard approach involves preparing a calibration curve using known concentrations of the free fluorophore, 4-methoxy-beta-naphthylamine. mbl.edu This allows for the conversion of the measured relative fluorescence units (RFU) into the molar amount of product formed. From this, the specific activity of the enzyme can be calculated, typically expressed in units such as micromoles of product formed per minute per milligram of protein.

For more sophisticated applications, such as Fluorescence Resonance Energy Transfer (FRET), a donor fluorophore and an acceptor quencher molecule are attached to a peptide substrate. nih.gov When the substrate is intact, the quencher suppresses the fluorescence of the donor. Upon enzymatic cleavage, the donor and quencher are separated, leading to a significant increase in fluorescence. nih.gov This principle can be adapted for substrates like this compound to further enhance signal-to-noise ratios.

Development of High-Throughput Screening Platforms

The robust and sensitive nature of fluorogenic assays makes them ideally suited for high-throughput screening (HTS) of large chemical libraries to identify potential enzyme inhibitors. nih.gov HTS platforms typically utilize microtiter plates, allowing for the simultaneous assaying of thousands of compounds.

In such a setup, the enzyme, the fluorogenic substrate (this compound), and the test compounds are dispensed into the wells of a microplate. The reaction is monitored in real-time using a fluorescence plate reader. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the enzyme. The use of rabbit reticulocyte lysate in HTS systems can be advantageous as it closely mimics the structure of human enzymes. nih.gov

The development of these platforms requires careful optimization of assay conditions, including substrate and enzyme concentrations, buffer composition, and incubation time, to ensure reliable and reproducible results. The signal-to-background ratio and the Z'-factor are critical parameters used to assess the quality and suitability of an HTS assay.

Cell-Based and Organ-Specific Enzyme Activity Assessments using this compound

Moving beyond in vitro assays with purified components, fluorogenic substrates like this compound are valuable for assessing enzyme activity within the more complex environments of cells and tissues.

Intracellular Protease Profiling in Cultured Cells (referencing related 4-methoxy-beta-naphthylamide derivatives)

Derivatives of 4-methoxy-beta-naphthylamide can be designed to be cell-permeable, allowing for the measurement of intracellular protease activity in living, cultured cells. Once inside the cell, the substrate is cleaved by its target protease, leading to the accumulation of the fluorescent product. This fluorescence can be quantified using techniques such as fluorescence microscopy or flow cytometry. google.com

Flow cytometry, in particular, enables the high-throughput analysis of enzymatic activity on a single-cell basis. google.com This is crucial for studying heterogeneous cell populations and identifying subpopulations with distinct protease profiles. For instance, Methoxy-X04, a fluorescent probe containing a methoxy (B1213986) group, is capable of crossing the blood-brain barrier and is used for in vivo imaging and quantification of amyloid-β plaques. rndsystems.com This demonstrates the potential for developing specialized 4-methoxy-beta-naphthylamide-based probes for specific intracellular and in vivo applications.

ApplicationTechniqueKey Feature
Intracellular Protease Profiling Fluorescence Microscopy, Flow Cytometry Single-cell analysis of enzyme activity
In Vivo Imaging2-photon microscopyDetection of plaques in living animals
Ex Vivo Tissue AnalysisQuantitative ZymographyMeasurement of protease activity in tissue sections

This table summarizes various applications and techniques for cell-based and organ-specific enzyme activity assessments. google.comnih.gov

Ex Vivo Tissue and Organ Model Applications (e.g., gastric mucosal damage models, lung tissue studies)

The application of fluorogenic substrates extends to ex vivo studies using tissue and organ models. A novel technique known as quantitative ex vivo zymography (QZ) allows for the assessment of protease activity directly within tissue sections. nih.gov This method involves incubating tissue slices with a protease-activatable therapeutic, and the resulting activity can be measured. nih.gov While not directly using this compound, this approach highlights the potential for using such substrates to map protease activity in tissues.

Given that L-serine has been shown to have anti-inflammatory effects and can reduce macrophage- and neutrophil-mediated lung inflammation, substrates like this compound could be valuable tools for studying the role of serine proteases in lung pathologies. nih.gov For example, they could be used to assess protease activity in lung tissue homogenates or in models of lung fibrosis. nih.gov Similarly, in models of gastric mucosal damage, where proteases play a significant role in tissue remodeling and inflammation, this substrate could be employed to quantify changes in specific protease activities.

Chromatographic and Electrophoretic Methods for Product Analysis (indirectly from related MNA studies)

While the primary readout of the assay is fluorescence, chromatographic and electrophoretic methods can be employed for more detailed analysis of the reaction products, particularly for method validation and in complex biological samples.

High-performance liquid chromatography (HPLC) is a robust technique for separating and quantifying the components of a mixture. An HPLC method could be developed to separate the substrate (this compound), the fluorescent product (4-methoxy-beta-naphthylamine), and other potential byproducts. This would be particularly useful for confirming the specificity of the enzymatic cleavage and for troubleshooting assay artifacts. The separation of primary aromatic amines, a class of compounds to which 4-methoxy-beta-naphthylamine belongs, has been successfully achieved using ultra-high-performance liquid chromatography (UHPLC). nih.gov

Capillary electrophoresis (CE) is another powerful separation technique that offers high resolution and requires very small sample volumes. creative-proteomics.com CE methods have been developed for the analysis of amino acids and their derivatives, as well as for naphthylamine isomers. nih.govnih.gov A CE method could be optimized to separate this compound from its cleavage products, providing a complementary analytical tool to fluorescence-based measurements. nii.ac.jp

Interdisciplinary Research Applications and Biological Relevance of L Serine 4 Methoxy Beta Naphthylamide

Unraveling Complex Proteolytic Cascades and Regulatory Networks

Proteolytic cascades, where a sequence of enzymes activates the next, are fundamental to numerous physiological processes, including blood coagulation, apoptosis, and the immune response. Serine proteases are often central components of these cascades. nih.gov The ability to precisely measure the activity of individual proteases within these networks is crucial for understanding their regulation and function.

L-Serine 4-methoxy-beta-naphthylamide serves as a specific tool for this purpose. By acting as a substrate for certain serine peptidases, it enables researchers to:

Identify specific enzymatic activities within a complex biological sample.

Monitor the activation of a specific protease in a cascade by measuring the increase in its activity over time.

Screen for inhibitors or activators of a particular enzyme, which is essential for dissecting regulatory networks and for drug discovery.

The use of such fluorogenic substrates provides a quantitative method to investigate the intricate and dynamic series of events that constitute a proteolytic cascade, offering insights that are difficult to obtain through other methods.

Functional Characterization of Novel and Unconventional Peptidases

The discovery and characterization of new enzymes are vital for advancing our understanding of biology. This compound and similar compounds are instrumental in the functional analysis of newly identified peptidases. For instance, related substrates like Gly-Pro 4-methoxy-β-naphthylamide are used to characterize enzymes like dipeptidylpeptidase IV (DPPIV). sigmaaldrich.comnih.gov

The process of characterizing a novel peptidase using a substrate like this compound typically involves:

Determining Substrate Specificity: By testing a panel of substrates with different amino acids, researchers can determine if the new enzyme preferentially cleaves after serine residues. A study on Pseudomonas aeruginosa protease IV used various assays, including colorimetric peptide assays, to define its unique enzymatic specificity compared to other proteases like elastase A, elastase B, and alkaline protease. nih.gov

Kinetic Analysis: The substrate allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). This data provides a quantitative measure of the enzyme's efficiency and affinity for the substrate.

Optimal Conditions: It helps in identifying the optimal pH, temperature, and ionic conditions for the enzyme's activity.

This detailed functional information is essential for classifying the new peptidase, understanding its physiological role, and comparing it to other known enzymes.

Contributions to the Understanding of Protein Turnover and Post-Translational Modifications

Protein turnover, the balance between protein synthesis and degradation, is a critical process for cellular maintenance, removing damaged proteins and regulating cellular processes. Proteases are the key effectors of protein degradation. L-serine is a fundamental component of proteins and is also involved in extensive post-translational modifications (PTMs), such as the conversion of serine to D-alanine in some bacteriocins, which can dramatically alter a peptide's function. nih.gov

While this compound is not directly involved in PTMs, it is a crucial tool for studying the proteases that govern protein turnover. Its utility lies in its ability to assay for proteases that cleave at serine residues, which is a key step in the breakdown of many proteins. Serine metabolism is deeply intertwined with protein synthesis and PTMs, as it can be acquired through intracellular proteolytic degradation. nih.gov By providing a means to study the enzymes responsible for this degradation, the substrate helps to elucidate the catabolic side of the protein lifecycle.

Understanding the enzymes that break down proteins is just as important as understanding how they are built. Substrates that report on the activity of specific endo- and exopeptidases provide valuable insights into the complex machinery that controls the cellular proteome.

Investigating Cellular Processes in Diverse Biological Systems

The utility of this compound extends to the study of specific cellular processes in a wide range of organisms, from bacteria to mammals.

In microbiology, understanding bacterial metabolism and virulence is of paramount importance. Pseudomonas aeruginosa, an opportunistic pathogen, secretes multiple proteases that are considered virulence factors. nih.gov Assaying the activity of these proteases is key to understanding their role in disease. Specific substrates can differentiate the activity of one protease from another; for example, specific assays were identified for protease IV, distinguishing its activity from other Pseudomonas proteases. nih.gov

Key Genes in E. coli L-Serine Metabolism
GeneEnzymeFunctionReference
serA3-phosphoglycerate (B1209933) dehydrogenaseKey enzyme in L-serine synthesis, subject to feedback inhibition by L-serine. nih.gov
serBPhosphoserine phosphataseCatalyzes the final step in L-serine synthesis. nih.gov
serCPhosphoserine aminotransferaseCatalyzes the second step in L-serine synthesis. nih.gov
sdaA, sdaB, tdcGL-serine deaminasesRegulate the conversion of L-serine to pyruvate (B1213749). nih.govresearchgate.net
glyAGlycine (B1666218) hydroxymethyltransferase (SHMT)Regulates the conversion of L-serine to glycine. nih.govresearchgate.net
yifK, brnQAmino acid permeasesInvolved in the transport and uptake of L-threonine and L-serine. frontiersin.org

In mammalian systems, serine metabolism has been identified as a critical pathway in both normal physiology and disease.

Prostate Cancer: Research has shown that prostate cancer involves a significant rearrangement of its metabolism, with a notable dependency on serine. nih.gov The serine, glycine, one-carbon (SGOC) metabolic network is often upregulated and represents a potential therapeutic target, particularly in aggressive forms of the disease. nih.govmdpi.com Proteases within the tumor microenvironment play crucial roles in cancer progression, invasion, and metastasis. A substrate like this compound could be a valuable research tool to probe for specific serine protease activities that may be elevated in prostate cancer tissues compared to normal surrounding tissue, potentially identifying new biomarkers or therapeutic targets. nih.gov

Epidermal Studies: In the skin, serine is involved in the differentiation of keratinocytes and the formation of the epidermal barrier. nih.gov The enzyme serine racemase, which converts L-serine to D-serine, is expressed in the epidermis and is linked to the terminal differentiation of keratinocytes. nih.gov The complex processes of skin formation and maintenance involve significant protein remodeling, which requires the activity of various proteases. Characterizing the specific peptidases active in different layers of the epidermis using substrates like this compound can contribute to a better understanding of skin homeostasis and diseases related to barrier dysfunction.

Broader Implications within L-Serine Metabolism Research

L-serine is not merely a building block for proteins but a central node in cellular metabolism. It is a precursor for the synthesis of other amino acids (glycine, cysteine), lipids (sphingolipids), and nucleotides, and it is a major source of one-carbon units for methylation reactions. nih.govnih.gov The de novo synthesis pathway for L-serine begins with the glycolytic intermediate 3-phosphoglycerate, directly linking amino acid metabolism with central carbon metabolism. nih.gov

Biosynthetic Pathways of L-Serine and Metabolic Flux Analysis

L-serine, though classified as a non-essential amino acid, is vital for numerous cellular functions, and its synthesis is a critical metabolic process. The primary route for de novo L-serine biosynthesis in many organisms, including mammals, is the phosphorylated pathway, which branches directly from glycolysis. nih.govnih.gov This pathway converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine through a sequence of three enzymatic reactions. researchgate.net

The steps are as follows:

Oxidation: 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the pathway, to produce 3-phosphohydroxypyruvate. nih.govresearchgate.net

Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the conversion of 3-phosphohydroxypyruvate to 3-phosphoserine. nih.govresearchgate.net

Hydrolysis: Finally, phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to yield L-serine. nih.govresearchgate.net

This pathway is not only a source of protein building blocks but also a central hub integrating glucose metabolism with amino acid and nucleotide synthesis. nih.govresearchgate.net

Metabolic Flux Analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system, providing insights into the operational state of metabolic pathways. nih.gov In the context of L-serine, flux analysis has been instrumental in understanding and engineering its production in microorganisms like Corynebacterium glutamicum. sciengine.com Research has shown that over-expression of feedback-resistant versions of PHGDH can significantly improve the carbon flux from glycolysis into the L-serine biosynthesis pathway. nih.govsciengine.com Furthermore, metabolic flux analysis demonstrated that engineering the expression of enzymes like 3-phosphoglycerate kinase (PGK) can direct more carbon from the pentose (B10789219) phosphate (B84403) pathway toward glycolysis, further boosting the precursor supply for L-serine synthesis. nih.gov Studies in C. glutamicum have successfully increased L-serine production by genetically modifying these key enzymatic steps and blocking competing catabolic pathways, such as the conversion of L-serine to pyruvate or glycine. nih.govresearchgate.net

Table 1: Key Enzymes in the Phosphorylated Pathway of L-Serine Biosynthesis

Enzyme NameAbbreviationEC NumberFunction
3-Phosphoglycerate DehydrogenasePHGDH1.1.1.95Catalyzes the rate-limiting oxidation of 3-phosphoglycerate. nih.govwikipedia.org
Phosphoserine AminotransferasePSAT12.6.1.52Converts 3-phosphohydroxypyruvate to 3-phosphoserine. nih.govwikipedia.org
Phosphoserine PhosphatasePSPH3.1.3.3Catalyzes the final dephosphorylation step to produce L-serine. nih.govwikipedia.org

L-Serine's Interconnections with One-Carbon Metabolism and Amino Acid Cycles

L-serine is a central node in cellular metabolism, acting as the primary source of one-carbon (1C) units for the folate and methionine cycles. nih.govresearchgate.net This network, collectively known as one-carbon metabolism, is fundamental for the biosynthesis of a wide range of critical biomolecules. creative-proteomics.com

The entry of L-serine into this cycle is mediated by the enzyme serine hydroxymethyltransferase (SHMT) . SHMT catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govcreative-proteomics.com The one-carbon unit donated by L-serine is now carried by the folate cofactor and can be used in various anabolic processes, including:

Nucleotide Synthesis: One-carbon units are essential for the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate, which are required for DNA and RNA synthesis. researchgate.netcreative-proteomics.com

Redox Balance: The pathway contributes to cellular redox homeostasis through the production of NADPH. researchgate.net

Methionine Cycle and Methylation: The folate cycle is directly linked to the methionine cycle. nih.gov The one-carbon unit can be used to remethylate homocysteine to form methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation. creative-proteomics.comresearchgate.net

Through its conversion to glycine, L-serine also fuels the transsulfuration pathway, which leads to the synthesis of cysteine and, subsequently, the major cellular antioxidant glutathione. nih.govresearchgate.net The central role of L-serine in these interconnected cycles highlights its importance in supporting cell proliferation, maintaining genomic integrity, and protecting against oxidative stress. researchgate.net

Table 2: Metabolic Fates of L-Serine in One-Carbon Metabolism

PathwayKey Enzyme(s)Key Product(s)Cellular Function
Folate Cycle EntrySerine Hydroxymethyltransferase (SHMT)Glycine, 5,10-Methylene-THFDonation of one-carbon units for biosynthesis. nih.govnih.gov
Nucleotide SynthesisVarious folate-dependent enzymesPurines, ThymidylateDNA and RNA synthesis. researchgate.net
Methionine CycleMethionine SynthaseMethionine, S-adenosylmethionine (SAM)Protein synthesis, universal methyl donor for methylation reactions. researchgate.net
Transsulfuration PathwayCystathionine β-synthaseCysteine, GlutathioneProtein synthesis, antioxidant defense. nih.gov

Roles in Neurobiological Research Models (e.g., synaptic activity and plasticity)

In the central nervous system (CNS), L-serine metabolism is critical for neuronal function, particularly through its role as a precursor to key neuromodulatory molecules. nih.gov While L-serine itself can have neuroprotective effects, its most studied role in neurobiology is its conversion to D-serine . nih.govmdpi.com

In the brain, L-serine is primarily synthesized by astrocytes via the phosphorylated pathway from glucose and then shuttled to neurons. todayspractitioner.compnas.org Within neurons, the enzyme serine racemase (SR) converts L-serine into its enantiomer, D-serine. nih.govnih.gov D-serine is a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov The activation of NMDA receptors is a cornerstone of synaptic plasticity, the cellular mechanism that underlies learning and memory. todayspractitioner.comalzheimersnewstoday.com For an NMDA receptor to become active, it requires the binding of both the primary agonist, glutamate, and a co-agonist, which can be either D-serine or glycine. wikipedia.org

Research in various neurobiological models has demonstrated that:

The availability of L-serine synthesized by astrocytes is a key determinant for normal NMDA receptor function. alzheimersnewstoday.com

Inhibition of L-serine synthesis in astrocytes leads to reduced D-serine levels and impairs NMDA receptor-dependent synaptic plasticity, such as long-term potentiation (LTP). pnas.org

In mouse models of Alzheimer's disease, a reduction in glucose metabolism in astrocytes leads to decreased L-serine production, which in turn impairs synaptic plasticity and memory. todayspractitioner.com Supplying these mice with dietary L-serine was shown to restore spatial memory. todayspractitioner.com

L-serine also serves as the precursor to glycine, another NMDA receptor co-agonist that primarily acts on extrasynaptic receptors. nih.govnih.gov

These findings establish a direct link between astrocytic glucose metabolism, L-serine synthesis, and the regulation of synaptic activity and higher-order cognitive functions. This "serine shuttle" between astrocytes and neurons is a critical component of brain function and a subject of intense research in the context of both normal brain physiology and neurodegenerative diseases. pnas.orgalzdiscovery.org

Chemical Synthesis, Structural Modification, and Analog Design of 4 Methoxy Beta Naphthylamide Conjugates

Synthetic Methodologies for the Preparation of L-Serine 4-methoxy-beta-naphthylamide (as a specialty product)

The synthesis of this compound is typically achieved through standard peptide coupling chemistry. This process involves the formation of an amide bond between the carboxyl group of a suitably protected L-serine derivative and the amino group of 4-methoxy-beta-naphthylamine.

A general synthetic route can be outlined as follows:

Protection of L-Serine: The amino group of L-serine is protected to prevent self-coupling and other side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group. This reaction typically involves treating L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). orgsyn.org The hydroxyl group of serine may also require protection depending on the specific coupling conditions used.

Activation of the Carboxyl Group: The carboxylic acid of the N-protected L-serine is activated to facilitate the reaction with the weakly nucleophilic 4-methoxy-beta-naphthylamine. Various coupling reagents can be used for this purpose, such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HBTU, TBTU). For instance, the synthesis of a similar compound, Pro-Pro-4-methoxy-β-naphthylamide, utilized 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling agent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com

Coupling Reaction: The activated L-serine derivative is then reacted with 4-methoxy-beta-naphthylamine in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com

Deprotection: The final step involves the removal of the protecting group(s) from the L-serine residue. For the Boc group, this is typically accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

The final product, this compound, is then purified using techniques such as column chromatography or recrystallization to yield the specialty chemical product. scbt.com

StepDescriptionKey Reagents
1Protection L-Serine, Di-tert-butyl dicarbonate ((Boc)₂O)
2Activation Boc-L-Serine, Coupling agents (e.g., TBTU, HBTU)
3Coupling Activated Boc-L-Serine, 4-methoxy-beta-naphthylamine, DIPEA
4Deprotection Protected conjugate, Acid (e.g., TFA, HCl)
5Purification Crude product, Chromatography or Recrystallization

Rational Design of Amino Acid and Peptide Derivatives Incorporating the 4-methoxy-beta-naphthylamide Fluorophore

The 4-methoxy-beta-naphthylamide fluorophore is a versatile tool for designing sensitive enzyme substrates. bachem.comnih.gov The rationale behind its use lies in its favorable photophysical properties; the cleaved 4-methoxy-beta-naphthylamine has excitation and emission wavelengths (typically around 340 nm and 425 nm, respectively) that are well-separated from the absorbance of most biological molecules, reducing background interference. bachem.com Furthermore, the methoxy (B1213986) group on the naphthylamine ring enhances its fluorescence quantum yield compared to the unsubstituted beta-naphthylamine, thereby increasing the sensitivity of the assay. nih.govnih.gov

The design of these derivatives involves conjugating specific amino acid or peptide sequences to the fluorophore. The sequence is chosen to match the substrate specificity of the target enzyme, ensuring that cleavage only occurs in the presence of the active enzyme. This targeted approach allows for the creation of highly selective assays.

The key to developing targeted substrates is to identify the preferred cleavage sequence of a particular enzyme and synthesize a peptide-4MβNA conjugate that mimics this natural substrate. This strategy has been successfully applied to create substrates for a wide variety of proteases.

Dipeptidyl Peptidase IV (DPP-IV): This enzyme preferentially cleaves dipeptides from the N-terminus of polypeptides, particularly where the second amino acid is proline. sigmaaldrich.comscientificlabs.co.uk Consequently, Glycyl-L-proline-4-methoxy-beta-naphthylamide (Gly-Pro-4MβNA) was designed as a highly specific fluorogenic substrate for DPP-IV. scientificlabs.co.ukresearchgate.net Its hydrolysis releases the fluorescent 4MβNA, providing a direct measure of DPP-IV activity. researchgate.net

Dipeptidylpeptidase-III (DPP-III): Research on DPP-III from goat brain utilized Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4MβNA) as a substrate to characterize the enzyme's activity. nih.gov The choice of this dipeptide sequence was based on the known substrate preferences of DPP-III.

Aminopeptidases: Substrates like L-Leucine 4-methoxy-β-naphthylamide and L-Alanine 4-methoxy-β-naphthylamide are used to assay for various aminopeptidases, such as aminopeptidase (B13392206) M and leucine (B10760876) aminopeptidase, which cleave single amino acids from the N-terminus of proteins. caymanchem.comsigmaaldrich.com

Plasmin: The substrate D-Val-Leu-Lys-4MβNA has been developed for the specific and sensitive assay of plasmin, a key enzyme in the fibrinolytic system. nih.gov

SubstrateTarget EnzymeEnzyme Class
Gly-Pro-4-methoxy-beta-naphthylamide scientificlabs.co.ukDipeptidyl Peptidase IV (DPP-IV)Serine Protease
Arg-Arg-4-methoxy-beta-naphthylamide nih.govDipeptidylpeptidase-III (DPP-III)Metallo- or Cysteine Peptidase
L-Leucine 4-methoxy-beta-naphthylamide caymanchem.comLeucine AminopeptidaseMetallo- or Cysteine Peptidase
D-Val-Leu-Arg-4-MNA nih.govEsteroproteases (e.g., Kallikrein)Serine Protease

Beyond simple activity assays, 4-methoxy-beta-naphthylamide derivatives are integral to functional proteomics and the development of targeted therapies. A notable example is the design of prodrugs activated by Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts in the stroma of many epithelial cancers, but has very limited expression in healthy adult tissues. google.comnih.gov This differential expression makes it an attractive target for cancer therapy.

The strategy involves creating a prodrug where a cytotoxic agent is linked to a peptide sequence specifically recognized and cleaved by FAP. The peptide acts as a protective mask, rendering the drug inactive until it reaches the tumor microenvironment. Once at the tumor site, FAP cleaves the peptide, releasing the active cytotoxic drug directly where it is needed, thereby minimizing systemic toxicity.

In the development of these FAP-activated compounds, peptide-4MβNA conjugates are synthesized to screen for and validate optimal FAP cleavage sites. For example, a patent describes the synthesis of Pro-Pro-4-methoxy-β-naphthylamide. google.com This and other similar dipeptide-naphthylamide conjugates, such as those containing Ala-Pro or Lys-Pro sequences, are used to confirm that the chosen peptide linker is an efficient substrate for FAP's enzymatic activity before it is conjugated to a potent anti-tumor agent like doxorubicin. google.comgoogle.com

Advancements in Chemical Biology through 4-methoxy-beta-naphthylamide-Based Reagents

Reagents based on 4-methoxy-beta-naphthylamide have significantly advanced the field of chemical biology by providing robust and sensitive tools for studying enzyme function. The development of a diverse library of peptidyl-4-methoxy-naphthylamides has enabled researchers to:

Quantify Enzyme Activity: These fluorogenic substrates allow for the continuous and quantitative measurement of specific protease activities in complex biological samples, including cell lysates, tissue homogenates, and biological fluids like serum. researchgate.netnih.gov

Enzyme Characterization: They are instrumental in characterizing newly discovered enzymes, determining their substrate specificity, and studying their kinetics. nih.gov

High-Throughput Screening: The convenience and sensitivity of the fluorescent readout make these substrates ideal for high-throughput screening (HTS) of enzyme inhibitors, a critical step in drug discovery.

Histochemical Localization: In tissue sections, these substrates can be used to localize enzyme activity. The fluorescent product precipitates at the site of enzymatic action, allowing for the visualization of where specific proteases are active within the tissue architecture. nih.gov

Prodrug Development: As seen with FAP-targeted therapies, these reagents are crucial for the rational design and validation of enzyme-activated prodrugs, a promising strategy in targeted cancer treatment. google.com

The continuous refinement of these chemical tools, including the synthesis of novel peptide sequences and the improvement of fluorophore properties, promises to further enhance our ability to probe the complex roles of proteases in health and disease.

Future Research Trajectories and Emerging Paradigms in L Serine 4 Methoxy Beta Naphthylamide Studies

Engineering Novel Substrates with Enhanced Specificity and Sensitivity

A primary focus of future research is the rational design and engineering of new substrates that improve upon the characteristics of L-Serine 4-methoxy-beta-naphthylamide. The goal is to create molecules with heightened specificity for target enzymes and a greater signal-to-noise ratio, leading to more precise and reliable results. iris-biotech.de

Key strategies in this area involve:

Modification of the Fluorophore: While the naphthylamide group is effective, researchers are exploring alternative fluorophores with more advantageous properties. Red-shifted fluorescent dyes, such as rhodamine derivatives, are of particular interest because their fluorescence is less likely to be affected by the natural absorbance of biological molecules like nucleic acids. researchgate.net This minimizes background interference and enhances sensitivity.

Altering the Peptide Sequence: The specificity of a substrate is largely determined by the amino acid sequence that the target protease recognizes. By synthesizing analogs of this compound with different peptide chains, researchers can fine-tune the substrate to be highly selective for a single protease or a specific family of proteases. nih.gov This is crucial for accurately measuring the activity of a particular enzyme in a complex mixture of proteins. rndsystems.com

FRET-Based Designs: Another advanced approach is the development of Förster Resonance Energy Transfer (FRET) substrates. creative-enzymes.com In this design, a fluorophore and a quencher molecule are attached to the peptide substrate. In its intact state, the quencher dampens the fluorescence. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence. iris-biotech.de This "turn-on" mechanism provides a very high signal-to-noise ratio. iris-biotech.de

The development of these novel substrates is often coupled with high-throughput screening methods to rapidly identify the most effective designs from large libraries of potential candidates. nih.gov

Table 1: Comparison of Fluorophore Properties for Enzyme Substrates

FeatureCoumarin Derivatives (e.g., AMC)Naphthylamine DerivativesRhodamine Derivatives (e.g., Rh110)
Excitation/Emission Range UV/BlueUV/Blue-GreenGreen/Yellow-Green
Quantum Yield ModerateModerateHigh
Photostability ModerateModerateHigh
Susceptibility to Biological Interference High (overlap with nucleic acid absorbance) researchgate.netModerateLow (red-shifted wavelengths) iris-biotech.deresearchgate.net
Sensitivity GoodGoodExcellent biotium.com

Expanding the Repertoire of Detectable Enzymes and Biological Pathways

While this compound is traditionally associated with certain serine proteases, a significant area of future research lies in expanding its use to detect a wider array of enzymes and to probe novel biological pathways.

Researchers are investigating the substrate's utility in characterizing enzymes beyond its primary targets. For instance, studies on the substrate specificity of neuropsin, a serine protease involved in neural plasticity, highlight the complex factors that govern enzyme-substrate interactions. jst.go.jpnih.gov Such research can reveal unexpected cross-reactivity or lead to the identification of new enzymatic activities. The substrate and its engineered variants can be used to explore the roles of proteases in various physiological and pathological processes. For example, serine proteases are known to be involved in signaling pathways that regulate intestinal epithelial barrier function. plos.org By using specific fluorogenic substrates, researchers can investigate how the activity of these enzymes changes in response to different stimuli or in disease states.

The development of "tandem" or multiplex substrates represents another frontier. researchgate.net These are single molecules with cleavage sites for multiple different proteases, each releasing a distinct fluorescent signal. researchgate.net This would allow for the simultaneous monitoring of several enzymatic activities within a single sample, providing a more holistic view of complex biological processes like the blood coagulation cascade or immune responses, which involve multiple proteases. nih.gov

Table 2: Examples of Serine Proteases and Associated Biological Pathways

Protease Family/ExampleKey Biological PathwaysPotential for Study with Naphthylamide-based Substrates
Trypsin-like Proteases Digestion, Zymogen activation, Blood coagulation nih.govHigh, due to preference for charged residues at cleavage site.
Chymotrypsin-like Proteases Digestion, Apoptosis nih.govModerate to high, depending on specific enzyme's preference.
Neuropsin (KLK8) Synaptic plasticity, Memory formation jst.go.jpnih.govHigh, for studying neural function and disorders.
Matriptase Epithelial barrier function, Tissue homeostasis plos.orgHigh, for investigating intestinal and skin biology.
Caspases Apoptosis (programmed cell death) biotium.comHigh, particularly with engineered substrates for specific caspases.

Integration with Advanced Imaging and Sensing Technologies

The future of enzymatic analysis using substrates like this compound is intrinsically linked to advancements in imaging and biosensing technologies. These integrations are moving enzyme detection from the test tube to living cells and complex biological systems.

High-throughput screening (HTS) platforms are a key area of application. nih.gov Automated systems can rapidly test the effects of thousands of compounds on protease activity, using the fluorescence generated from the substrate as a readout. youtube.comyoutube.com This is particularly valuable in drug discovery for identifying new protease inhibitors.

Flow cytometry is another powerful technology that benefits from fluorogenic substrates. nih.govnih.gov It allows for the analysis and sorting of individual cells based on their fluorescent properties. nih.gov By loading cells with a substrate like this compound, it's possible to measure intracellular protease activity and isolate cell populations with specific enzymatic profiles. nih.govnih.gov This has applications in immunology, cancer biology, and stem cell research.

Furthermore, the development of enzyme-responsive probes for in vivo imaging is a major goal. nd.edu While challenging, the aim is to design substrates that can be administered to a living organism to visualize enzyme activity in real-time within its natural context. This could revolutionize disease diagnosis and our understanding of dynamic biological processes.

Finally, the principles behind fluorogenic substrates are being adapted for the creation of novel biosensors. nih.govmdpi.com These devices could provide rapid, point-of-care diagnostics by detecting disease-associated enzymes in clinical samples like blood or urine. nd.edu The integration of these substrates with nanomaterials and advanced signal processing is expected to lead to highly sensitive and specific diagnostic tools. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can L-serine 4-methoxy-beta-naphthylamide be quantified in biological samples with high precision?

  • Methodological Answer : Utilize chiral chromatography (e.g., Sumichiral columns) coupled with fluorescence detection or tandem mass spectrometry (HPLC-MS/MS). Validate the method by assessing parameters such as:

  • Limit of Quantification (LOQ) : 0.3 µmol/L for D-serine analogs, ensuring sensitivity for low-concentration samples .
  • Recovery Rates : Mean recovery of 87% for serine derivatives in cerebrospinal fluid (CSF) .
  • Reproducibility : Within-day CV <2.1% and between-day CV <6.6% to ensure consistency across replicates .

Q. What experimental models are appropriate for studying the biochemical activity of 4-methoxy-beta-naphthylamide derivatives?

  • Methodological Answer :

  • In vitro enzyme assays : Use 4-methoxy-beta-naphthylamide substrates to measure aminopeptidase or cathepsin activity. For example, microplate assays with fluorogenic derivatives enable real-time monitoring of enzyme kinetics .
  • Neuronal models : Hippocampal neuronal cell lines treated with propionic acid (PPA) can simulate lysosomal dysfunction, allowing evaluation of neuroprotective effects via lipid droplet suppression and cathepsin D restoration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the therapeutic effects of L-serine derivatives across genetic variants (e.g., GRIN-related disorders)?

  • Methodological Answer :

  • Retrospective stratification : Classify patients by variant type (null vs. gain-of-function). For instance, L-serine improved symptoms in null variants but worsened outcomes in gain-of-function NMDAR cases, necessitating pre-treatment functional analysis of receptor activity .
  • Mechanistic studies : Employ electrophysiology (e.g., patch-clamp) to assess NMDAR co-agonist activity and calcium influx modulation under varying serine concentrations .

Q. What strategies optimize the biosynthesis of this compound for high-purity yields?

  • Methodological Answer :

  • Metabolic flux analysis : Use HPLC-MS/MS to quantify intracellular metabolites (e.g., 3-phosphoglycerate, serine hydroxymethyltransferase intermediates) in microbial biosynthesis pathways. Identify rate-limiting steps (e.g., serine deaminase activity) .
  • Genetic engineering : Overexpress feedback-resistant serine biosynthetic enzymes (e.g., serA mutants) or knockout competitive pathway genes (e.g., thrA for threonine synthesis) to enhance flux toward L-serine .

Q. What advanced techniques elucidate the role of L-serine derivatives in lysosomal function under neurodegenerative conditions?

  • Methodological Answer :

  • Lysosomal lipid profiling : Combine LysoTracker staining with fluorescence microscopy to visualize lipid droplet accumulation in PPA-treated neuronal cells. Quantify changes post-L-serine treatment .
  • Proteomic analysis : Measure cathepsin D levels via Western blot or ELISA. Correlate enzyme activity with lysosomal pH normalization using ratiometric probes (e.g., pHrodo Red) .

Data Contradiction Analysis

Q. How should conflicting results on serine’s neuroprotective vs. neurotoxic effects be addressed?

  • Methodological Answer :

  • Dose-response studies : Test a wide concentration range (e.g., 0.5–15 g/day in ALS models) to identify therapeutic vs. toxic thresholds .
  • Cell-type specificity : Use astrocyte-neuron co-cultures to differentiate serine’s effects on glial D-serine conversion versus neuronal uptake .

Tables for Key Parameters

Parameter Value Application Reference
LOQ for D-serine0.3 µmol/LCSF analysis in neurodegenerative studies
Intraday CV (Sumichiral column)1.8–2.1%Method validation for chiral separation
L-serine recovery rate87%Quantification in complex matrices
Optimal L-serine dose (ALS)15 g/day (safe in Phase I trials)Preclinical neuroprotection models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.